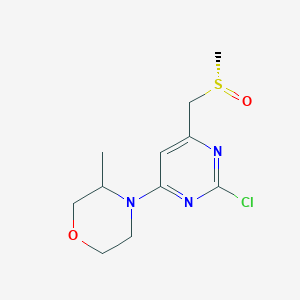
(R)-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a methylsulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methylsulfinyl groups, and the construction of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine and morpholine derivatives, such as:
- 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine
- 4-(2-chloro-6-(methylthio)pyrimidin-4-yl)morpholine
- 4-(2-chloro-6-(methylsulfonyl)pyrimidin-4-yl)morpholine
Uniqueness
®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is unique due to the presence of the methylsulfinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H16ClN3O2S |
|---|---|
Poids moléculaire |
289.78 g/mol |
Nom IUPAC |
4-[2-chloro-6-[[(S)-methylsulfinyl]methyl]pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-6-17-4-3-15(8)10-5-9(7-18(2)16)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3/t8?,18-/m0/s1 |
Clé InChI |
DXOHBFLOMTVYNW-NSYSEPGLSA-N |
SMILES isomérique |
CC1COCCN1C2=NC(=NC(=C2)C[S@@](=O)C)Cl |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2)CS(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
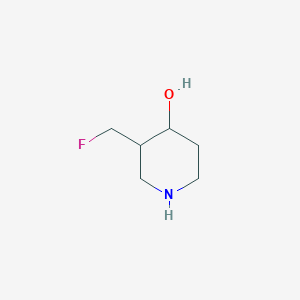
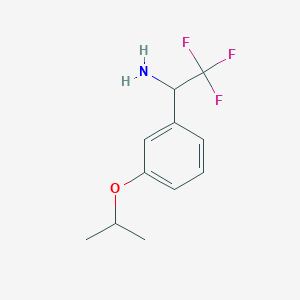
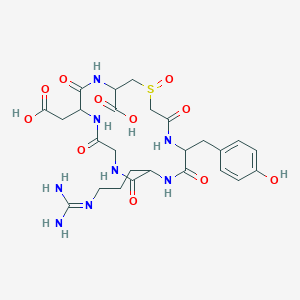
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)

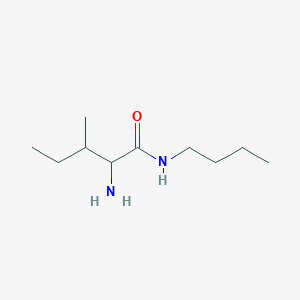
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14789752.png)
![2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B14789755.png)
